Methyl 2-cyclopropyl-2-acetamidoacetate
Description
Methyl 2-cyclopropyl-2-acetamidoacetate is a synthetic organic compound characterized by a cyclopropane ring fused to an acetamido-substituted acetate backbone, esterified with a methyl group. The cyclopropane ring introduces significant ring strain, influencing its reactivity and conformational stability.
Properties
CAS No. |
1862340-70-2 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-acetamido-2-cyclopropylacetate |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(6-3-4-6)8(11)12-2/h6-7H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
WBBPHIOLURWCSE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1CC1)C(=O)OC |
Canonical SMILES |
CC(=O)NC(C1CC1)C(=O)OC |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between Methyl 2-cyclopropyl-2-acetamidoacetate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| Methyl 2-cyclopropyl-2-acetamidoacetate | C₈H₁₁NO₃ | 169.18 (calculated) | Methyl ester, acetamido, cyclopropane | Cyclopropane ring, amide substitution |
| Methyl 2-amino-2-cyclopropylacetate HCl | C₆H₁₂ClNO₂ | 165.62 | Methyl ester, amino, cyclopropane | Protonated amino group (HCl salt) |
| Ethyl 2-amino-2-cyclopropylacetate | C₇H₁₃NO₂ | 143.18 | Ethyl ester, amino, cyclopropane | Ethyl ester enhances lipophilicity |
| Methyl 2-chloro-2-cyclopropylideneacetate | C₆H₇ClO₂ | 146.01 | Methyl ester, chloro, cyclopropane | Cyclopropylidene (unsaturated ring) |
Key Observations :
- Substituent Effects: The acetamido group in the target compound offers hydrogen-bonding capability, unlike the amino (–7) or chloro () groups. This may improve solubility in polar solvents compared to the hydrophobic chloro derivative.
- Cyclopropane vs. Cyclopropylidene : The unsaturated cyclopropylidene in increases electrophilicity, making it more reactive in cycloaddition reactions compared to the saturated cyclopropane in the target compound .
Physicochemical and Application Differences
Solubility and Stability
- Methyl 2-cyclopropyl-2-acetamidoacetate : Predicted to have moderate water solubility due to the polar acetamido group. Stability may be influenced by hydrolysis of the ester or amide bonds under acidic/basic conditions.
- Amino Derivatives (–7): The hydrochloride salt () enhances water solubility, making it suitable for aqueous-phase reactions. The free amino group () is prone to oxidation, whereas the acetamido group offers improved stability .
- Chloro Derivative () : High lipophilicity due to the chloro substituent and cyclopropylidene group; likely used in organic synthesis as an electrophilic building block .
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